molecular formula C18H17NO7 B2743691 Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 873570-67-3

Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2743691
CAS No.: 873570-67-3
M. Wt: 359.334
InChI Key: URQASQCDTYSTEU-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyranopyran derivative characterized by a fused bicyclic core structure with functional groups at key positions:

  • Position 3: A methyl ester (–COOCH₃), distinguishing it from carbonitrile analogs.
  • Position 4: A 3-methoxyphenyl substituent, which influences electronic and steric properties.
  • Position 6: A hydroxymethyl (–CH₂OH) group, enhancing hydrophilicity.
  • Position 8: A ketone (–C=O) group, critical for hydrogen bonding interactions.

This compound shares structural homology with kojic acid derivatives, which are known for tyrosinase inhibition and anticancer activity . Its molecular formula is C₁₈H₁₇NO₇ (based on analogs in and ), with a molecular weight of approximately 359.34 g/mol.

Properties

IUPAC Name

methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c1-23-10-5-3-4-9(6-10)13-14(18(22)24-2)17(19)26-15-12(21)7-11(8-20)25-16(13)15/h3-7,13,20H,8,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQASQCDTYSTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS No. 873570-67-3) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H17NO7
  • Molecular Weight : 359.33 g/mol
  • Purity : Typically around 95%.

The compound is believed to interact with specific biochemical pathways, particularly involving cytochrome P450 enzymes , which are crucial in various metabolic processes. The proposed mechanisms include:

  • Hydroxylation of Diterpenes : This process may enhance plant chemical defenses without causing autotoxicity.
  • Inhibition of Sphingolipid Biosynthesis : The compound appears to inhibit the biosynthesis of sphingolipids in herbivores, providing a defensive mechanism for plants against insect herbivores.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

  • Antitumor Activity : Many derivatives of the 4H-pyran core have shown potential as anticancer agents by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and activation of caspases .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial effects, which are common among 4H-pyran derivatives due to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
  • Antidiabetic Effects : Some studies have indicated that similar compounds can exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity .

Case Studies and Experimental Data

  • In vitro Studies : Various studies have demonstrated the cytotoxic effects of 4H-pyran derivatives against cancer cell lines. For instance, certain analogs have shown IC50 values in the micromolar range against breast and prostate cancer cells, indicating their potential as therapeutic agents .
  • In vivo Studies : Animal models have been used to assess the efficacy of these compounds in reducing tumor growth and improving survival rates when administered alongside conventional therapies .
  • Structure-Activity Relationship (SAR) : Research has focused on identifying how modifications to the chemical structure affect biological activity. For example, substituents on the phenyl ring significantly influence the compound's ability to induce apoptosis in cancer cells .

Comparative Analysis

Biological ActivityReference
Antitumor
Antimicrobial
Antidiabetic

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has been investigated for its potential biological activity. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Mechanism of Action :
The compound may exert its effects by modulating enzyme activity or interacting with specific receptors. Studies have shown that derivatives of similar pyran compounds can inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create new derivatives with enhanced biological activity. The multi-functional nature of the molecule allows for various modifications that can lead to the development of novel therapeutic agents .

Case Study 1: Anticancer Activity

Recent studies have explored the anticancer potential of related compounds derived from the pyrano[3,2-b]pyran framework. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Study Findings Reference
Anticancer ActivityInduced apoptosis in cancer cells
Inhibition of EnzymesReduced inflammatory markers

Case Study 2: Biological Evaluation

A comprehensive evaluation of this compound has been conducted to assess its pharmacological properties. The compound was tested against various biological targets, revealing significant interactions that suggest its utility in treating conditions related to inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The 4-aryl substituent significantly modulates bioactivity and physicochemical properties. Key analogs include:

Compound Name (Position 4 Substituent) Functional Group at Position 3 Melting Point (°C) Key Biological Activity Reference
4-(4-(Benzyloxy)phenyl) (6a) Carbonitrile (–CN) 221–224 Antityrosinase
4-(3-((4-Chlorobenzyl)oxy)phenyl) (6h) Carbonitrile (–CN) 232–236 Antityrosinase
4-(3-Methoxy-4-fluorobenzyloxyphenyl) (6l) Carbonitrile (–CN) 232–235 Antityrosinase
4-(2-Chlorophenyl) () Methyl ester (–COOCH₃) N/A Not reported
4-(2-(Trifluoromethyl)phenyl) () Carbonitrile (–CN) N/A Anticancer (predicted)

Key Observations :

  • Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance lipophilicity and membrane permeability .
  • Methoxy groups (e.g., 3-methoxyphenyl in the target compound) improve solubility but may reduce tyrosinase inhibition compared to benzyloxy analogs .
Functional Group Variations at Position 3

The C-3 substituent determines reactivity and binding affinity:

  • Carbonitrile derivatives (e.g., 6a, 6h) exhibit stronger hydrogen bonding via the –CN group, enhancing tyrosinase inhibition (IC₅₀ values ~0.5–2.0 µM) .
  • Methyl ester derivatives (e.g., target compound, ) are less potent in enzymatic assays but offer better metabolic stability due to esterase resistance .
Heterocyclic Modifications

Compounds with heteroaryl substituents (e.g., pyrazole, imidazole) at Position 4 show enhanced anticancer activity:

  • 10a (4-(4-(1H-pyrazol-1-yl)phenyl)) : IC₅₀ = 1.2 µM against MCF-7 cells .
  • 10b (4-(4-(1H-imidazol-1-yl)phenyl)) : IC₅₀ = 1.5 µM against A549 cells .

Physicochemical and Spectroscopic Data Comparison

Infrared (IR) Spectroscopy
  • Target compound: Expected peaks at ~3300 cm⁻¹ (–NH₂), ~1700 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (pyranone C=O) based on analogs .
  • Carbonitrile analogs : Distinct –CN stretches at ~2190–2200 cm⁻¹ .
NMR Spectroscopy
  • ¹H NMR : The 3-methoxyphenyl group in the target compound would show a singlet at δ ~3.75 ppm (–OCH₃), similar to 6k (δ 3.76 ppm) .
  • ¹³C NMR : The methyl ester carbonyl resonates at δ ~168–170 ppm, as seen in .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize this pyrano[3,2-b]pyran derivative, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving substituted aldehydes (e.g., 3-methoxybenzaldehyde), cyanoacetates, and heterocyclic precursors. For example, a one-pot condensation under acidic conditions (e.g., using piperidine as a catalyst in ethanol at reflux) is effective. Yields are influenced by solvent polarity, catalyst loading, and reaction time. A yield of 81% was reported for a structurally analogous pyranoquinoline derivative under similar conditions . Optimization strategies like Design of Experiments (DoE) can systematically evaluate variables such as temperature, stoichiometry, and solvent systems to maximize efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should be observed?

  • Methodological Answer :

  • IR spectroscopy : Look for absorption bands corresponding to NH₂ (~3440 cm⁻¹), C=O ester (~1650–1700 cm⁻¹), and aromatic C=C (~1460–1520 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include methoxy protons (δ ~3.7–3.8 ppm), aromatic protons from the 3-methoxyphenyl group (δ ~6.8–7.5 ppm), and the hydroxymethyl group (δ ~4.1–4.3 ppm). The pyran ring protons typically appear as multiplets in δ 4.0–5.5 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₈H₁₇NO₇).

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Methodological Answer : The compound should be stored in airtight, light-resistant containers at −20°C to prevent hydrolysis of the ester group. Stability tests under varying pH and temperature conditions are recommended. For analogs, degradation products are often observed in aqueous solutions at pH > 8.0 .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxyphenyl substituent influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : Computational studies (e.g., DFT or molecular dynamics) can predict regioselectivity during electrophilic substitution. The meta-methoxy group creates moderate steric hindrance while enhancing electron density at the para position of the phenyl ring. Comparative studies with para-substituted analogs (e.g., 4-methoxyphenyl derivatives) show differences in reaction rates during alkylation or acylation .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrano[3,2-b]pyran derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) may arise from variations in purity (>95% required), solvent systems (DMSO vs. aqueous buffers), or assay protocols. Reproducibility can be improved by standardizing:

  • Purity validation : HPLC with UV detection at λ = 254 nm .
  • Solvent selection : Use DMSO at concentrations <1% to avoid cytotoxicity artifacts .
  • Positive controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays).

Q. How can flow chemistry techniques improve the scalability and safety of synthesizing this compound?

  • Methodological Answer : Continuous-flow reactors enable precise control over exothermic reactions (e.g., MCRs) and reduce side products. For example, a tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15) can achieve >90% conversion at 60°C with residence times <30 minutes. Safety protocols for handling reactive intermediates (e.g., diazo compounds) are simplified in flow systems .

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